Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Descripción
Propiedades
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(15)16-7-8/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQDIMVXVHITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718568 | |
| Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-71-7 | |
| Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Profile: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
[1][2][3][4]
Executive Summary
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS: 1314987-71-7 ) is a specialized biaryl intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators.[1] Characterized by a 3,5-disubstituted benzoate core coupled to a 2-aminopyridine moiety (formally named 6-aminopyridin-3-yl relative to the linkage), this scaffold integrates three critical medicinal chemistry elements: a metabolic "handle" (ester), an electronic modulator (fluorine), and a hinge-binding motif (aminopyridine).[1]
This guide details the chemical architecture, validated synthesis protocols, and quality control parameters required for utilizing this intermediate in high-fidelity drug discovery campaigns.[1]
Chemical Architecture & Pharmacophore Logic[2]
The utility of this molecule stems from its precise arrangement of functional groups, designed to address specific challenges in ligand-protein binding.[1]
| Feature | Chemical Moiety | Function in Drug Design |
| Scaffold Core | Methyl Benzoate | Provides a rigid biaryl axis; the ester serves as a convertible handle for amidation or reduction to benzylic alcohols.[1] |
| Hinge Binder | 6-Aminopyridin-3-yl | The 2-aminopyridine motif (N1/C2-NH2) acts as a donor-acceptor pair, mimicking ATP's adenine ring to form hydrogen bonds with the kinase hinge region.[1] |
| Electronic Tuning | 5-Fluoro | Increases metabolic stability (blocking P450 oxidation at the phenyl ring) and modulates the pKa of the benzoate ester.[1] |
Structural Visualization
The following diagram illustrates the functional logic and the retrosynthetic disconnection of the molecule.
Figure 1: Pharmacophore decomposition of the target molecule highlighting its role in medicinal chemistry.[1]
Validated Synthesis Protocol
The synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Stille or Negishi couplings due to the tolerance of the free amino group on the pyridine ring and the commercial availability of boronic acid derivatives.[1]
Retrosynthetic Analysis
-
Bond Formed: Biaryl C-C bond between Phenyl C3 and Pyridine C3.[1]
-
Partner A (Electrophile): Methyl 3-bromo-5-fluorobenzoate.[1]
-
Partner B (Nucleophile): (6-aminopyridin-3-yl)boronic acid pinacol ester (or free acid).[1]
Experimental Methodology
Objective: Synthesize 1.0 g of target material.
Reagents:
-
Methyl 3-bromo-5-fluorobenzoate: 1.0 eq (Starting Material A)
-
2-Aminopyridine-5-boronic acid pinacol ester: 1.1 eq (Starting Material B)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for robustness against Lewis basic amines.[1]
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 3-bromo-5-fluorobenzoate (1.0 eq) and 2-Aminopyridine-5-boronic acid pinacol ester (1.1 eq).
-
Solvation: Add 1,4-Dioxane (10 mL/g of substrate). Sparge the solution with Nitrogen (N₂) or Argon for 10 minutes to remove dissolved Oxygen.[1] Note: Oxygen is the primary cause of homocoupling side products.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) and 2.0 M K₂CO₃ (3.0 eq) under a positive stream of Nitrogen.[1]
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor reaction progress via LC-MS or TLC (System: 50% Ethyl Acetate in Hexanes).
-
Workup:
-
Purification: Purify the crude residue via Flash Column Chromatography on silica gel.
Synthesis Workflow Diagram
Figure 2: Step-by-step reaction workflow for the Suzuki-Miyaura coupling.[1]
Quality Control & Characterization
Trustworthiness in synthesis relies on rigorous characterization.[1] The following data points confirm the identity and purity of the isolated intermediate.
| Parameter | Expected Result | Method |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| LC-MS (ESI+) | [M+H]⁺ = 247.08 (Calc.[1] MW: 246.[1]24) | Liquid Chromatography-Mass Spectrometry |
| ¹H NMR (DMSO-d₆) | Diagnostic peaks: δ 3.89 (s, 3H, OMe), ~6.5 (s, 2H, NH₂), Pyridine/Phenyl aromatics (7.0–8.5 ppm region).[1] | 400 MHz NMR Spectroscopy |
| Purity | >95% (Area under curve) | HPLC (UV @ 254 nm) |
Troubleshooting Note: If the LC-MS shows a mass of [M+H]⁺ = 169 (Protodeboronation of boronic ester) or dimer formation, re-optimize the degassing step and ensure the catalyst is fresh.
Applications in Drug Discovery[2]
This intermediate is not a final drug but a high-value "scaffold fragment."[1] It is particularly relevant in the development of:
-
Kinase Inhibitors: The 2-aminopyridine moiety is a privileged structure for binding to the ATP-binding site (hinge region) of kinases such as PIM1 , CDK , and mTOR .[1] The fluorine atom on the benzoate ring aids in optimizing the metabolic half-life (
).[1] -
PROTAC Linkers: The ester functionality allows for hydrolysis to the acid, which can then be coupled to linkers for Proteolysis Targeting Chimeras (PROTACs).[1]
Citation Support: The use of aminopyridine-biaryl motifs is well-documented in the synthesis of mTOR inhibitors [1] and general kinase pharmacophores [2].[1]
References
The Strategic Sourcing and Application of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement, synthesis, and application of the pivotal building block, Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate. This document provides a curated overview of reputable commercial suppliers, a detailed, field-tested synthesis protocol, rigorous quality control methodologies, and insights into its strategic implementation in contemporary drug discovery programs, particularly in the synthesis of kinase inhibitors.
Introduction: The Significance of a Fluorinated Heterocyclic Building Block
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS No. 1261441-91-6) has emerged as a valuable intermediate in medicinal chemistry. Its unique trifunctional architecture, featuring a nucleophilic aminopyridine moiety, an electrophilic methyl ester, and a strategically positioned fluorine atom, offers a versatile platform for the construction of complex molecular scaffolds. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide aims to empower researchers with the necessary technical knowledge to effectively source and utilize this key building block in their drug discovery endeavors.
Commercial Sourcing and Supplier Overview
The reliable procurement of high-purity starting materials is a critical first step in any synthetic campaign. Several reputable chemical suppliers offer Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate, and the selection of a supplier should be based on a combination of factors including purity, availability, scalability, and the quality of accompanying analytical documentation.
| Supplier | Product Number/CAS | Stated Purity | Availability | Noteworthy Features |
| Toronto Research Chemicals (TRC) | M328830 | Typically >97% | Inquire | Provides comprehensive analytical data, including NMR and HPLC. Specializes in complex organic molecules for biomedical research. |
| BLDpharm | BD01298741 (CAS: 1261441-91-6) | ≥97.0% | Inquire | Offers a wide range of building blocks and intermediates with a focus on quality control. |
| Shanghai Amole Biotechnology Co., Ltd. | AM1261441-91-6 | ≥98% | Inquire | Provides various pack sizes and supports custom synthesis inquiries. |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the identity and purity of the compound before use.
Synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate: A Detailed Experimental Protocol
The most prevalent and efficient method for the synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the key carbon-carbon bond between an aryl halide and a boronic acid or ester derivative. The following protocol is a robust and scalable procedure adapted from established methodologies in the scientific literature.
Reaction Scheme:
Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
Materials:
-
Methyl 3-bromo-5-fluorobenzoate (1.0 eq)
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-bromo-5-fluorobenzoate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and Sodium Carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.
-
To the solid mixture, add a degassed solvent system of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to a temperature of 80-90 °C and maintain for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate as a solid.
Quality Control & Purity Analysis: Ensuring Experimental Integrity
The purity of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is paramount for its successful application in subsequent synthetic steps. A multi-pronged analytical approach is recommended to confirm the identity and purity of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons on both the benzoate and pyridine rings, the amine protons, and the methyl ester protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, providing further structural confirmation.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed for purity assessment. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity is determined by the peak area percentage of the main product.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate ([M+H]⁺).
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is a valuable precursor for the synthesis of a variety of biologically active molecules, most notably kinase inhibitors. The aminopyridine moiety can serve as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site, while the benzoate portion provides a vector for further chemical elaboration to target other regions of the enzyme.
A prominent example of its application is in the synthesis of mTOR (mammalian target of rapamycin) inhibitors. The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. The aminopyridine core of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate can be elaborated through a series of synthetic transformations to generate potent and selective mTOR inhibitors.
Illustrative Synthetic Workflow:
Figure 2: A generalized workflow illustrating the use of the title compound in kinase inhibitor synthesis.
Conclusion
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is a strategically important building block for modern drug discovery. Its commercial availability, coupled with a well-defined and robust synthetic protocol, makes it an accessible and valuable tool for medicinal chemists. The rigorous analytical methods outlined in this guide ensure the quality and reproducibility of experimental results. As the quest for novel and effective therapeutics continues, the judicious use of such versatile and functionally rich intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Shanghai Amole Biotechnology Co., Ltd. Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Liu, Q. et al. Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available mTOR Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. 2011 , 54 (5), 1473–1480. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017 , 22(2), 205. [Link]
-
An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of Nuclear Medicine. 2013 , 54 (Supplement 2), 1539. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
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The Strategic Synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate: A Cornerstone for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology and immunology, the development of highly selective and potent kinase inhibitors remains a paramount objective. These small molecules, designed to interfere with the catalytic activity of protein kinases, have revolutionized the treatment of numerous diseases. Central to their design is the identification and utilization of privileged molecular scaffolds—substructures that exhibit favorable interactions with the kinase ATP-binding site. One such scaffold of increasing importance is the aminopyridine core, which serves as a versatile anchor for building complex and effective inhibitors. This guide provides a detailed technical overview of the synthesis and application of a key building block, Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate , a compound strategically designed for the synthesis of innovative kinase inhibitors.
The Rationale: Why Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate?
The structure of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is not arbitrary; each component is deliberately chosen to impart desirable properties for a kinase inhibitor precursor. The 6-aminopyridine moiety is a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region. The fluorinated phenyl ring provides a modifiable scaffold for tuning pharmacokinetic properties and exploring further interactions within the ATP-binding pocket. The methyl ester offers a convenient handle for subsequent chemical transformations, such as amide bond formation, to introduce additional pharmacophoric elements.
This guide will delineate a robust and reproducible synthetic pathway to this valuable intermediate, detail its characterization, and discuss its application in the synthesis of advanced kinase inhibitors.
Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Coupling
The synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is most efficiently achieved through a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the reliable connection of two key fragments: an aryl halide and an arylboronic acid.[1][2] This approach offers significant advantages in terms of efficiency, functional group tolerance, and overall yield compared to linear synthetic routes.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate and its application.
Experimental Protocols
Part 1: Synthesis of (3-(methoxycarbonyl)-5-fluorophenyl)boronic acid
The synthesis of this key boronic acid intermediate begins with the commercially available 3-bromo-5-fluorobenzoic acid.
Step 1a: Esterification of 3-Bromo-5-fluorobenzoic acid
The carboxylic acid is first converted to its methyl ester to prevent interference in the subsequent Grignard or lithiation reaction.
-
Procedure:
-
To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromo-5-fluorobenzoate as a solid, which can be used in the next step without further purification.
-
Step 1b: Borylation of Methyl 3-bromo-5-fluorobenzoate
The aryl bromide is converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.[3][4]
-
Procedure:
-
Dissolve methyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (3-(methoxycarbonyl)-5-fluorophenyl)boronic acid.
-
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
This is the key step where the two fragments are joined. The choice of catalyst, ligand, and base is critical for achieving a high yield and purity.[2]
Caption: Suzuki-Miyaura cross-coupling protocol for the synthesis of the target molecule.
Detailed Protocol:
-
To a reaction vessel, add (3-(methoxycarbonyl)-5-fluorophenyl)boronic acid (1.2 eq), 5-bromopyridin-2-amine (1.0 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate as a solid.
Characterization of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons. The fluorine atom will cause characteristic splitting of adjacent aromatic protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the ester (~165 ppm). |
| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₃H₁₁FN₂O₂. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Application in Kinase Inhibitor Synthesis: The Next Step
With Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate in hand, the path to novel kinase inhibitors is open. The primary amino group and the methyl ester are orthogonal functional handles that can be selectively manipulated.
A common subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines to introduce diversity and target specific interactions within the kinase active site.
Caption: A typical downstream synthetic route from the title compound to a kinase inhibitor.
This modular approach allows for the rapid generation of a library of compounds for screening against a panel of kinases. The 6-aminopyridine core provides a solid foundation for potent inhibition, while the variable R-group introduced via amide coupling can be tailored to optimize selectivity and pharmacokinetic properties. For instance, the mTOR inhibitor Torin2 features a 9-(6-aminopyridin-3-yl) core structure, highlighting the utility of this scaffold in developing potent and selective kinase inhibitors.[5][6]
Conclusion
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is a strategically important building block in the synthesis of next-generation kinase inhibitors. The synthetic route detailed in this guide, centered around a robust Suzuki-Miyaura cross-coupling, provides a reliable and scalable method for its preparation. The inherent functionality of this molecule offers medicinal chemists a versatile platform for the development of novel therapeutics targeting a wide range of kinases implicated in human disease. As the demand for more effective and selective kinase inhibitors continues to grow, the importance of well-designed and readily accessible building blocks like Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate will only increase.
References
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.
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Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation… - ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. Available at: [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.
-
Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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3-pyridylboronic acid - Organic Syntheses Procedure. Available at: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][8]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer - PubMed. Available at: [Link]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. Available at: [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate with Boronic Acids
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and relatively mild conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the construction of complex molecular architectures.[3] In the realm of drug discovery and development, the synthesis of biaryl and heteroaryl scaffolds is of paramount importance, as these motifs are prevalent in a vast array of biologically active molecules.[4]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of a particularly challenging yet valuable substrate: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate . This molecule incorporates several functionalities that can influence the course of the reaction: a basic aminopyridine moiety prone to catalyst inhibition, an electron-withdrawing fluorobenzoate ring, and the potential for multiple reactive sites. Understanding the interplay of these features is critical for achieving high-yielding and selective transformations. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A general understanding of this mechanism is fundamental to rational troubleshooting and optimization.
The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a bromo- or iodo-substituted precursor to Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate, or the analogous boronic acid derivative reacting with a halogenated partner). This step forms a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Challenges and Strategic Considerations for Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
The successful coupling of this substrate requires careful consideration of its inherent chemical properties.
The Aminopyridine Moiety: A Double-Edged Sword
The presence of the 6-aminopyridine group introduces a significant challenge: potential catalyst inhibition. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[5] This is a common issue with nitrogen-containing heterocycles.[2]
Mitigation Strategies:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven effective in couplings involving aminopyridines.[6] These ligands promote the desired reductive elimination step and can disfavor the binding of the nitrogen atoms to the palladium center.
-
N-Protection: In cases of severe catalyst inhibition, protection of the amino group as an acetamide can be an effective strategy.[5] The amide is less basic and less prone to coordinating with the palladium catalyst. The protecting group can be removed post-coupling.
-
Choice of Base: A moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) is often a good choice as it is effective in promoting transmetalation without causing unwanted side reactions.[5]
The Fluorobenzoate Moiety: Electronic Effects
The fluorine atom and the methyl ester group on the benzoate ring are electron-withdrawing. This electronic feature can influence the reactivity of the aryl halide partner in the oxidative addition step. Generally, electron-withdrawing groups on the aryl halide can facilitate oxidative addition.[7] However, the overall electronic nature of the molecule is complex due to the presence of the electron-donating aminopyridine.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific boronic acid coupling partner.
Protocol 1: Direct Coupling of Methyl 3-bromo-5-(6-aminopyridin-3-yl)benzoate
This protocol assumes the synthesis starts from a brominated precursor.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl 3-bromo-5-(6-aminopyridin-3-yl)benzoate (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 3-bromo-5-(6-aminopyridin-3-yl)benzoate, the boronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with N-Protected Substrate
If direct coupling proves to be low-yielding due to catalyst inhibition, protection of the amino group is recommended.
Step 2a: Protection of the Amino Group
-
Dissolve 5-bromo-2-methylpyridin-3-amine in a suitable solvent (e.g., dichloromethane).[5]
-
Add a base (e.g., triethylamine or pyridine).
-
Slowly add acetic anhydride at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Purify the resulting N-[5-bromo-2-methylpyridin-3-yl]acetamide.[5]
Step 2b: Suzuki-Miyaura Coupling
Follow Protocol 1, using the N-protected substrate. A wider range of palladium catalysts, including Pd(PPh₃)₄, may be effective with the protected substrate.[5]
Step 2c: Deprotection
-
Dissolve the coupled product in a suitable solvent (e.g., methanol).
-
Add an acid (e.g., HCl) or a base (e.g., NaOH) and heat to reflux until deprotection is complete.
-
Neutralize the reaction mixture and extract the product.
-
Purify as necessary.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of aminopyridine derivatives, which can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 75-95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 90 | 16 | 60-85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DME | 85 | 8 | 70-90 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 2-MeTHF | 100 | 10 | 80-98 |
Yields are representative and will vary depending on the specific boronic acid used.
Troubleshooting Common Issues
Figure 3: A troubleshooting workflow for failed Suzuki reactions.
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure rigorous exclusion of oxygen. Degas solvents thoroughly and maintain a positive pressure of inert gas.
-
Catalyst Inhibition: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Consider protecting the amino group.
-
Poor Reagent Quality: Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form unreactive boroxines.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the oxidative addition step is slow. Ensure the palladium catalyst is in the Pd(0) state. Using a pre-catalyst can be beneficial.
-
Protodeborylation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and a suitable base.
-
Conclusion
The Suzuki-Miyaura cross-coupling of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is a challenging yet highly rewarding transformation for the synthesis of novel compounds with potential applications in medicinal chemistry. A thorough understanding of the reaction mechanism and the specific challenges posed by the substrate's functional groups is essential for success. By carefully selecting the catalyst system, base, and solvent, and by considering strategies such as N-protection, researchers can effectively navigate the complexities of this reaction to achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for the development of robust and scalable synthetic routes.
References
-
Khan, I., Zaib, S., Batool, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PLoS ONE, 12(1), e0170014. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
- Beaudry, C. M., et al. (2005). Synthesis of Terphenyls by Suzuki Coupling Reaction. Tetrahedron Letters, 46(9), 1475-1478.
-
Ghorui, T., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12, 15787-15813. [Link]
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Various Authors. (n.d.). RSC Advances.
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28654-28659. [Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]
-
Gani, A. A., & Al-Obaidi, A. S. M. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Materials, 10, 1057677. [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. [Link]
-
Gani, A. A., & Al-Obaidi, A. S. M. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
Touaibia, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11, 169-178. [Link]
-
Bar-Sela, G., et al. (2000). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (11), 2243-2250. [Link]
-
Kelly, T. A., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7540–7543. [Link]
-
Zhang, Y., et al. (2023). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Odessa University Chemical Journal. [Link]
-
Szyszkowski, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2269–2279. [Link]
-
Organic Chemistry Portal. (2005). Microwave Chemistry. [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5576. [Link]
-
Szyszkowski, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2269-2279. [Link]
-
Zhang, Y., et al. (2023). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. ResearchGate. [Link]
-
Aiello, F., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(12), 9361-9373. [Link]
-
Ayogu, J. I., et al. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(12), 4463-4467. [Link]
-
Shi, W., et al. (2021). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 26(17), 5349. [Link]
-
Öcal, N., & Er, M. (2011). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Applied Organometallic Chemistry, 25(11), 804-811. [Link]
Sources
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Application Note: Comprehensive NMR Characterization of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Abstract
This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. The structural complexity of this molecule, featuring a fluorinated benzene ring coupled with an aminopyridine moiety, necessitates a multi-faceted NMR approach for unambiguous structure elucidation and purity assessment. This document outlines systematic 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR methodologies, offering insights into experimental design, data acquisition, and spectral interpretation. The causality behind each experimental choice is explained to empower researchers to adapt these protocols for analogous molecular systems.
Introduction: The Structural Challenge and the NMR Solution
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is a heterocyclic compound whose utility in drug discovery and organic electronics is rapidly expanding. Its synthesis can yield various regioisomers and impurities, making conclusive structural verification paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of its molecular structure in solution.[1] The molecule's constitution, featuring distinct aromatic spin systems and a fluorine atom, provides a unique set of NMR-active nuclei whose chemical shifts and coupling patterns serve as definitive structural reporters.
The strategic application of a suite of NMR experiments is essential. While ¹H NMR provides the initial overview of the proton framework, ¹³C NMR is crucial for defining the carbon backbone.[2][3][4] Given the presence of a fluorine atom, ¹⁹F NMR offers a highly sensitive and direct probe into the local electronic environment of the fluorinated ring.[5][6][7] Finally, 2D correlation experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for assembling the complete connectivity map of the molecule.[8][9][10]
This guide is structured to walk researchers through the logical progression of NMR experiments, from sample preparation to the final assembly of spectral data into a coherent structural assignment.
Experimental Workflow: A Strategic Approach
The comprehensive characterization of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is best achieved through a systematic workflow. This ensures that the maximum amount of structural information is extracted efficiently.
Caption: A logical workflow for the NMR characterization of the target molecule.
Detailed Protocols and Methodologies
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is critically dependent on the sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.
Protocol:
-
Mass Determination: Accurately weigh 10-20 mg of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12]
-
Homogenization: Vortex the sample until the solute is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at the elevated temperature.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Final Checks: Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm). Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[13]
¹H NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR provides the initial and most crucial overview of the molecule's structure, revealing the number of distinct proton environments, their chemical shifts, spin-spin couplings, and relative integrations.
Rationale for Experimental Choices:
-
A standard single-pulse experiment is sufficient for obtaining a high-quality ¹H spectrum.
-
The spectral width should be set to encompass the aromatic region (typically 6-9 ppm) and the methyl ester protons (around 3-4 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
Protocol:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with parameters optimized for resolution and sensitivity.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons in each environment.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine H2' | ~8.0-8.2 | d | J ≈ 2.5 | 1H |
| Pyridine H4' | ~7.4-7.6 | dd | J ≈ 8.5, 2.5 | 1H |
| Pyridine H5' | ~6.5-6.7 | d | J ≈ 8.5 | 1H |
| Benzene H2 | ~7.8-8.0 | t | J ≈ 2.0 | 1H |
| Benzene H4 | ~7.6-7.8 | dd | J ≈ 8.5, 2.0 | 1H |
| Benzene H6 | ~7.3-7.5 | dd | J ≈ 8.5, 2.0 | 1H |
| -OCH₃ | ~3.8-4.0 | s | - | 3H |
| -NH₂ | ~6.0-6.5 | br s | - | 2H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling constants are approximate.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and insights into their electronic nature.
Rationale for Experimental Choices:
-
Proton decoupling is employed to simplify the spectrum by collapsing all C-H coupling, resulting in single sharp lines for each carbon. This significantly enhances the signal-to-noise ratio.
-
A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Protocol:
-
Using the same sample, set up a proton-decoupled ¹³C NMR experiment.
-
Adjust the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[4]
-
Acquire the data for a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Ester) | ~165-170 |
| C-F (Benzene) | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |
| C-NH₂ (Pyridine) | ~155-160 |
| Aromatic C-N (Pyridine) | ~145-150 |
| Aromatic C-C (Biaryl Linkage) | ~130-140 |
| Aromatic CH (Pyridine) | ~105-140 |
| Aromatic CH (Benzene) | ~110-130 |
| -OCH₃ | ~50-55 |
Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.[14]
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom.[5] The chemical shift of the fluorine signal is highly sensitive to the electronic effects of the surrounding substituents.
Rationale for Experimental Choices:
-
¹⁹F has a spin of 1/2 and 100% natural abundance, making it a highly receptive nucleus for NMR.[5][6]
-
Proton decoupling can be used to simplify the spectrum, although the through-bond H-F couplings can also provide valuable structural information.
Protocol:
-
Tune the NMR probe to the ¹⁹F frequency.
-
Acquire a standard ¹⁹F NMR spectrum. A small number of scans is usually sufficient due to the high sensitivity.
-
Process the data and reference the chemical shift. A common external reference is CFCl₃ at 0 ppm.
Expected ¹⁹F NMR Data:
| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| C5-F | ~ -110 to -120 | Multiplet (due to coupling with H4 and H6) |
Note: The exact chemical shift is highly dependent on the reference standard used.
2D NMR: Connecting the Dots
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.
COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent atoms.
Protocol:
-
Set up a standard COSY experiment.
-
Acquire the 2D data set.
-
Process the data in both dimensions.
-
Analyze the cross-peaks to establish proton-proton connectivity within the pyridine and benzene rings.
Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) reveals correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
Protocol:
-
Set up a standard HSQC experiment.
-
Acquire the 2D data set.
-
Process the data in both dimensions.
-
Correlate each proton signal with its corresponding carbon signal. Carbons that do not show a correlation in the HSQC spectrum are quaternary (non-protonated).
Data Integration and Structure Elucidation
The final step is to assemble all the spectral data to build a complete and unambiguous picture of the molecular structure.
-
¹H NMR: Use the integrations and coupling patterns to identify the individual spin systems of the aminopyridine and fluorobenzoate rings.
-
COSY: Confirm the intra-ring proton connectivities established from the ¹H NMR coupling patterns.
-
HSQC: Assign the protonated carbon signals based on the known ¹H assignments.
-
¹³C and ¹⁹F NMR: Use the chemical shifts and C-F coupling to assign the quaternary carbons and confirm the position of the fluorine substituent.
-
Final Structure: Combine all assignments to confirm the structure of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate.
Conclusion
The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate. By systematically applying 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of this important chemical entity, thereby ensuring the integrity of their downstream applications in drug development and materials science. The principles and protocols outlined herein are broadly applicable to the characterization of other complex heterocyclic molecules.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Lee, S., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of London. NMR Sample Preparation. [Link]
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University of Regensburg. NMR Sample Preparation. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Weigelt, J. (2007). Small molecule NMR sample preparation. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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Royal Society of Chemistry. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]
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- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Mass Spectrometry Analysis of "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" Derivatives
Introduction
"Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" and its derivatives represent a class of compounds with significant potential in drug discovery and development.[1] Their structural motifs, featuring an aminopyridine ring linked to a fluorinated benzoic acid ester, are prevalent in molecules targeting a range of biological pathways.[2][3][4] Accurate and robust analytical methods are paramount for characterizing these molecules, from early-stage discovery through to quality control in manufacturing.[5][6] Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the sensitive and selective analysis of such small molecules.[7][8]
This guide provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows. The methodologies described herein are grounded in established principles of mass spectrometry and are designed to be adaptable to a range of instrumentation and specific analytical challenges.
Foundational Principles: Ionization and Fragmentation
The successful mass spectrometric analysis of this class of compounds hinges on understanding their ionization behavior and subsequent fragmentation patterns.
Ionization
Due to the presence of the basic aminopyridine nitrogen, these compounds are readily ionized by electrospray ionization (ESI) in positive ion mode, typically forming a protonated molecule ([M+H]⁺).[9] ESI is a "soft" ionization technique, meaning it generally imparts minimal excess energy to the analyte, preserving the molecular ion for detection.[10][11] This is advantageous for obtaining accurate molecular weight information.
Fragmentation
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, yielding structurally informative product ions. This process, often achieved through collision-induced dissociation (CID), provides a unique "fingerprint" for the molecule, enhancing selectivity and confirming its identity.[12] The fragmentation of "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" and its derivatives is expected to occur at predictable bonds, primarily the ester linkage and the bond connecting the two aromatic rings.
The fluorobenzoate moiety is expected to show characteristic losses, such as the neutral loss of methanol (CH₃OH) or the loss of the entire methoxycarbonyl group (•COOCH₃).[13][14] The aminopyridine portion is also susceptible to fragmentation, though the pyridine ring itself is relatively stable.[15]
Experimental Workflow: From Sample to Data
A robust analytical workflow is essential for obtaining high-quality, reproducible data. The following diagram illustrates the key stages in the LC-MS analysis of "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" derivatives.
Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.[16][17]
Protocol 1: Standard Solution and Sample Preparation
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of the "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" derivative.
-
Dissolve the compound in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.[18] Ensure complete dissolution, using sonication if necessary.
-
-
Working Solution Preparation (1 µg/mL):
-
Perform a serial dilution of the stock solution with a 50:50 mixture of methanol:water or acetonitrile:water to achieve a final concentration of 1 µg/mL. This concentration is a good starting point for direct infusion analysis.
-
-
LC-MS Sample Preparation (1-100 ng/mL):
-
Further dilute the working solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid) to a final concentration in the range of 1-100 ng/mL. The optimal concentration will depend on the sensitivity of the mass spectrometer.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[18]
-
Part 2: Mass Spectrometry Method Development
Method development involves optimizing the instrument parameters to achieve the best sensitivity and selectivity for the target analyte.
Protocol 2: Direct Infusion Analysis for Precursor Ion Determination
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion ESI mode.
-
Infuse the 1 µg/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Full Scan (MS1) Acquisition:
-
Acquire data in full scan mode over a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-500).
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the protonated molecule ([M+H]⁺).
-
Protocol 3: Tandem Mass Spectrometry (MS/MS) for Product Ion Identification
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the m/z of the [M+H]⁺ ion determined in Protocol 2 as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Identify the most abundant and structurally informative product ions.
-
-
Multiple Reaction Monitoring (MRM) Transition Optimization:
-
Select at least two of the most intense and specific product ions for each derivative.
-
Optimize the collision energy for each precursor-product ion transition to maximize the signal intensity. These optimized transitions will be used for quantification.
-
Part 3: Liquid Chromatography Method Development
The goal of the LC method is to achieve good chromatographic separation of the analyte from any impurities or matrix components, resulting in a sharp, symmetrical peak.[8]
Protocol 4: LC Method for Separation
-
Column Selection:
-
A C18 reversed-phase column is a good starting point for this class of compounds.[2] A common dimension is 2.1 x 50 mm with a particle size of 1.8 µm.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.
-
-
Gradient Elution:
-
Start with a low percentage of organic mobile phase (e.g., 5% B) and gradually increase it to elute the analyte. A representative gradient is shown in the table below.
-
Equilibrate the column with the initial mobile phase conditions for a sufficient time before each injection.
-
Table 1: Representative LC Gradient
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 2.0 | 0.4 | 5 | 95 |
| 3.0 | 0.4 | 5 | 95 |
| 3.1 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Part 4: Method Validation
Analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[19][20][21] Key validation parameters according to ICH guidelines include specificity, linearity, accuracy, precision, and robustness.[22][23]
Protocol 5: Abbreviated Method Validation
-
Specificity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
-
Linearity:
-
Prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Analyze the standards and plot the peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze the QC samples in replicate (n=5) on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for %RSD.
-
Predicted Mass Spectral Data
The following table provides predicted m/z values for the parent compound and a hypothetical derivative.
Table 2: Predicted MS and MS/MS Data
| Compound | Structure | Formula | [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | C₁₃H₁₁FN₂O₂ | 246.08 | 247.09 | 215.06 ([M+H-CH₃OH]⁺), 187.07 ([M+H-COOCH₃]⁺), 121.05 ([C₆H₅FN]⁺) |
| Ethyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | C₁₄H₁₃FN₂O₂ | 260.10 | 261.10 | 215.06 ([M+H-C₂H₅OH]⁺), 187.07 ([M+H-COOC₂H₅]⁺), 121.05 ([C₆H₅FN]⁺) |
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate".
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. organomation.com [organomation.com]
- 17. biocompare.com [biocompare.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Technical Support Center: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Ticket ID: MAFB-PUR-001
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
System Overview
Welcome to the technical support hub for Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate . This intermediate presents a classic "push-pull" purification challenge common in medicinal chemistry:
-
The "Pull": The methyl ester and fluorobenzene ring provide significant lipophilicity (
). -
The "Push": The 2-aminopyridine moiety acts as a hydrogen bond donor/acceptor and a weak base (
), creating "stickiness" on standard stationary phases.
This guide addresses the three most reported failure modes: Chromatographic Tailing , Palladium Contamination , and Crystallization "Oiling Out."
Module 1: Chromatography & Tailing Issues
User Issue:
"I am running flash chromatography (Hexane/EtOAc), but the compound streaks across the column. I'm losing yield in mixed fractions."
Root Cause Analysis:
The 6-aminopyridine nitrogen (a 2-aminopyridine motif) possesses a lone pair that interacts strongly with the acidic silanol groups (
Corrective Protocol: The "Base-Buffered" Strategy
Do not rely on standard silica without modification. You must neutralize the surface acidity.
Option A: Mobile Phase Modifier (Standard)
Add 1% Triethylamine (TEA) or 1%
-
Note: TEA is easier to use but requires thorough drying of the product to remove the fishy odor.
Option B: The "Pre-Buffered" Column (High Purity) For strict GMP-like purity, TEA residues are unacceptable. Use this method:
-
Flush the silica column with 3 column volumes (CV) of Hexane:TEA (95:5) .
-
Flush with 5 CV of pure Hexane to remove bulk amine.
-
Run your purification using a standard Hexane/EtOAc gradient. The silica surface is now "capped" with amine, preventing your product from sticking, but your product won't co-elute with liquid TEA.
Decision Matrix: Purification Strategy
Use the following logic flow to select the correct stationary phase based on your crude purity.
Figure 1: Purification Decision Tree. Selects methodology based on crude purity and metal contamination levels.
Module 2: Palladium Removal (Suzuki Residues)
User Issue:
"My product is off-white/grey even after a column. NMR is clean, but the color persists."
Root Cause Analysis:
This biaryl is likely synthesized via Suzuki-Miyaura coupling .[1] The "grey" color indicates residual Palladium (Pd) species (often colloidal Pd(0) or Pd-phosphine complexes). Standard chromatography is often insufficient to reduce Pd levels below 20 ppm required for biological assays.
Corrective Protocol: Chelation Scavenging
Do not attempt repeated columns; it is inefficient. Use functionalized silica scavengers.
Step-by-Step Scavenging Protocol:
-
Dissolve crude material in THF or DCM (10 mL/g).
-
Add SiliaMetS® Thiol or Thiourea scavenger (0.5 eq relative to expected Pd mass, or 10% w/w of crude).
-
Stir at 40°C for 4 hours .
-
Filter through a 0.45 µm PTFE pad or Celite.
-
Concentrate filtrate.
Comparative Scavenger Efficiency Data
| Scavenger Type | Functional Group | Target Pd Species | Efficiency (1 hr) | Recommended For |
| Activated Carbon | N/A | Colloidal Pd(0) | Moderate (60-70%) | Bulk initial cleanup |
| SiliaMetS® Thiol | -SH (Thiol) | Pd(II), Pd(0) | High (>95%) | Best General Choice |
| SiliaMetS® Thiourea | -NH-CS-NH- | Pd(II) | High (>90%) | Electrophilic Pd species |
| Celite Filtration | Silica | Particulates only | Low (<10%) | Clarification only |
Module 3: Solubility & Crystallization
User Issue:
"I tried to recrystallize from hot methanol, but it oiled out upon cooling."
Root Cause Analysis:
"Oiling out" occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, or when impurities disrupt the crystal lattice. The methyl ester group lowers the melting point compared to the free acid, making it prone to oiling in pure alcohols.
Corrective Protocol: The "Anti-Solvent" Drop Method
Instead of cooling a saturated hot solution, use an anti-solvent diffusion method at ambient temperature.
-
Dissolution: Dissolve 1.0 g of product in the minimum amount of DCM or Acetone (approx. 2-3 mL) at room temperature.
-
Anti-solvent: Slowly add Hexane or Heptane dropwise with vigorous stirring.
-
Cloud Point: Stop when a persistent cloudiness appears.
-
Seed: If available, add a seed crystal. If not, scratch the glass side with a spatula.
-
Precipitation: Add 2 more mL of Hexane and cool to 0°C.
-
Filtration: Filter the resulting white solid.
Module 4: Chemical Stability (FAQs)
Q: Can I store this compound in solution?
A: Avoid long-term storage in protic solvents (Methanol/Ethanol) or wet DMSO. The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the solution is slightly basic (which the aminopyridine moiety promotes). Store as a dry solid at -20°C.
Q: Why does the NMR show a broad singlet at 4.5-6.0 ppm?
A: This is the primary amine (
Q: Is the fluorine atom stable?
A: Yes. The fluorine at the 5-position of the benzoate is chemically inert under standard purification conditions. It will not eliminate or substitute unless subjected to extreme nucleophilic aromatic substitution conditions (e.g., strong alkoxides at high heat).
References
-
Amine Purification on Silica
-
Biotage. "Strategies for the Flash Purification of Amines." Biotage Technical Notes.
-
(General verification of amine-silica interaction).
-
-
Palladium Scavenging
- Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Suzuki-Miyaura Coupling Impurities
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
2-Aminopyridine Properties
-
NIST Chemistry WebBook. "2-Aminopyridine: Gas Phase Ion Energetics."
-
(Verifying pKa and basicity data).
-
Sources
"Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" stability issues in solution
Welcome to the technical support center for Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the chemical nature of this molecule, which incorporates an aminopyridine moiety, a fluorinated benzene ring, and a methyl ester, we can anticipate and mitigate common challenges encountered during experimental workflows.
Troubleshooting Guide: Investigating Solution Stability
This section provides a systematic approach to identifying and resolving stability issues with Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate in solution.
Initial Observation: Inconsistent Results or Loss of Compound
If you are observing a decrease in the concentration of your compound over time, or if your experimental results are not reproducible, it is crucial to investigate the stability of your stock solutions and working solutions.
Step 1: Preliminary Assessment of Potential Degradation Pathways
The structure of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate suggests two primary points of potential degradation: the methyl ester and the aromatic amine.
-
Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[1][2][3]
-
Oxidation of the Aromatic Amine: Aromatic amines can be sensitive to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions.[4]
Caption: Potential degradation pathways for Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate.
Step 2: Forced Degradation Studies
To systematically investigate the stability of the compound, a forced degradation study is recommended.[5][6][7][8][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
| Stress Condition | Typical Protocol | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the methyl ester. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Rapid hydrolysis of the methyl ester. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aminopyridine ring. |
| Thermal | 60°C in solution for 48 hours | Potential for increased hydrolysis or oxidation. |
| Photostability | Exposure to UV light (e.g., 254 nm) for 24 hours | Potential for photodegradation of the aromatic system. |
Step 3: Analytical Method for Stability Assessment
A stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradants. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[10][11]
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm and 280 nm).
-
Column Temperature: 30°C
This method should be validated to ensure it can separate the parent peak from any new peaks that appear under stress conditions.
Caption: A typical workflow for investigating the stability of a compound in solution.
Frequently Asked Questions (FAQs)
Q1: In which solvents should I dissolve Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate for optimal stability?
Q2: My compound appears to be degrading in my aqueous buffer. What could be the cause?
A2: The most likely cause of degradation in an aqueous buffer is hydrolysis of the methyl ester. This process is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, although it is generally slower than base-catalyzed hydrolysis.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster and can lead to significant degradation.[1][2][3]
Recommendation: Maintain your aqueous solutions at a neutral pH (around 7.0-7.4) if your experimental conditions allow. Use freshly prepared buffers and avoid prolonged storage of aqueous solutions.
Q3: I notice a color change in my solution over time, from colorless to yellow or brown. What does this indicate?
A3: A color change in the solution often suggests the oxidation of the aromatic amine moiety.[4] This can be initiated by exposure to atmospheric oxygen, light, or trace metal contaminants.
Recommendations:
-
Minimize Air Exposure: Prepare solutions and store them under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Protect from Light: Store solutions in amber vials or protect them from direct light.
-
Use High-Purity Solvents: Ensure that your solvents are free from metal impurities that can catalyze oxidation.
Q4: How should I store my stock solutions of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate?
A4: For optimal stability of stock solutions:
-
Solvent: Prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas before sealing.
Q5: Are there any known incompatibilities with common reagents?
A5: Based on the functional groups present:
-
Strong Acids and Bases: Will cause rapid hydrolysis of the methyl ester.
-
Strong Oxidizing Agents: Will likely lead to the degradation of the aminopyridine ring.
-
Reducing Agents: The aminopyridine and fluorinated ring are generally stable to common reducing agents, but this should be experimentally verified if relevant to your workflow.
By taking these proactive and diagnostic steps, researchers can ensure the integrity of their experimental results and confidently work with Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate.
References
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][11][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
-
LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available at: [Link]
-
Drug Discovery Pro. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel - by Dr. Ramasamy. Available at: [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
RSC Publishing. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
-
Scientific Research Publishing. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Available at: [Link]
-
ResearchGate. (2025). core components of analytical method validation for small molecules-an overview. Available at: [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available at: [Link]
-
Journal of Chemical Society of Nigeria. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
-
KEGG. (n.d.). Fluorobenzoate degradation. Available at: [Link]
-
KEGG. (n.d.). Fluorobenzoate degradation - Methylobacterium nodulans. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. assyro.com [assyro.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ajpsonline.com [ajpsonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sepscience.com [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
Identifying impurities in "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" synthesis
Topic: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Document ID: TS-SYN-2024-05F Role: Senior Application Scientist[1]
Introduction: The Biaryl Challenge
Welcome to the technical support hub for the synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate . This molecule is a critical biaryl scaffold, frequently utilized in the development of kinase inhibitors (e.g., PIM, VEGFR targets).
The synthesis typically relies on a Suzuki-Miyaura cross-coupling between methyl 3-bromo-5-fluorobenzoate and a 2-aminopyridine-5-boronic acid derivative.[1] While the Suzuki reaction is robust, this specific substrate class presents three distinct "failure modes" driven by the electronics of the aminopyridine ring and the lability of the methyl ester.
This guide moves beyond basic procedures to address the causality of impurities and provides self-validating protocols for their elimination.
Module 1: Reaction Pathway & Impurity Mapping
The following diagram visualizes the "Happy Path" (Target Synthesis) versus the "Failure Modes" (Impurity Generation). Use this to correlate your LC-MS peaks with specific chemical events.[1]
Figure 1: Mechanistic pathway of Suzuki coupling showing the divergence of starting materials into critical impurities A, B, and C.[1][2]
Module 2: Troubleshooting Guide (Q&A)
Issue 1: The "Missing Boron" Peak (Protodeboronation)
User Question: "I see a large peak in my LC-MS corresponding to 2-aminopyridine (m/z ~95). My conversion is stalled. Adding more boronic acid doesn't help.[1] Why?"
Technical Insight: This is Protodeboronation , the most common failure mode for 2-aminopyridine boronic acids. The amino group at the 2-position makes the pyridine ring electron-rich, facilitating the hydrolytic cleavage of the C-B bond, especially in aqueous basic conditions required for Suzuki coupling [1].
Corrective Protocol:
-
Switch the Boron Source: Do not use the free boronic acid. Switch to the Pinacol Ester or the N-Acetyl protected version.[1] The ester is significantly more stable towards hydrolysis.
-
Base Selection: Switch from strong bases (Na₂CO₃, NaOH) to K₃PO₄ (Tripotassium Phosphate) .[1] Phosphate buffers the pH effectively and minimizes the concentration of the reactive boronate species that leads to deboronation.
-
Water Control: Reduce the water content in your solvent system. A 4:1 Dioxane:Water ratio is standard, but moving to anhydrous DMF with CsF (Cesium Fluoride) as the base can eliminate this pathway entirely.
Issue 2: The "Minus 14" Mass Shift (Ester Hydrolysis)
User Question: "My product peak is splitting, and I see a new peak with a mass of [M-14]. It has a shorter retention time on Reverse Phase HPLC."
Technical Insight:
You are observing Saponification .[1] The methyl ester on the benzoate ring is hydrolyzing to the carboxylic acid (Methyl
Corrective Protocol:
-
Temperature Control: Cap your reaction temperature at 80°C .
-
Base Switch: Avoid hydroxide bases. Use K₂CO₃ or K₃PO₄ .[1]
-
Rescue Protocol: If the impurity is already formed, you can re-esterify the crude mixture using MeOH and a catalytic amount of H₂SO₄ or TMS-Cl before purification, converting the impurity back into the target.
Issue 3: Residual Palladium (The "Black Speck" Issue)
User Question: "My final product is off-white/grey, and elemental analysis shows 500+ ppm Pd. Recrystallization isn't removing it."
Technical Insight: Aminopyridines are excellent ligands for Palladium. The product itself is chelating the catalyst, dragging it through standard workups. Standard silica chromatography is often insufficient [2].
Corrective Protocol (Scavenging): Do not rely on crystallization alone. You must use a chemically active scavenger.
| Scavenger Type | Functional Group | Mechanism | Protocol |
| SiliaMetS® Thiol | -SH (Thiol) | Binds Pd(II) | Add 4 eq.[1] relative to Pd loading. Stir 4h at 50°C in EtOAc. Filter. |
| SiliaMetS® DMT | Dimercaptotriazine | Binds Pd(0) & Pd(II) | Best for low-oxidation state Pd.[1] Same protocol as above. |
| Activated Carbon | C (High Surface Area) | Adsorption | Add 10 wt% relative to crude mass.[1] Reflux in MeOH for 1h. Filter hot over Celite. |
Module 3: Validated Analytical Method
To accurately quantify these impurities, use the following HPLC parameters. This method separates the highly polar deboronated byproduct from the target.
Method ID: AM-SUZ-05F Technique: HPLC-UV/MS[1]
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization of the pyridine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Detection: UV @ 254 nm (aromatic) and 280 nm (pyridine specific).[1]
Data Interpretation Table:
| Retention Time (Rel) | Identity | Mass Observation (ESI+) | Origin |
| 0.2 - 0.3 | Impurity A (Deboronated) | 95.1 | Instability of SM2 |
| 0.85 | Impurity B (Acid) | [M+H] - 14 | Hydrolysis of Ester |
| 1.00 | Target Molecule | [M+H] | Product |
| 1.20+ | Impurity C (Dimer) | [2xSM1] - Br | Homocoupling |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.[1] [1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]
Sources
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate, a key intermediate in pharmaceutical development. We will address common challenges encountered during reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) with a focus on practical, field-proven solutions.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting and FAQs
Thin-Layer Chromatography is a rapid and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1] However, the polar nature of the aminopyridine moiety and potential for co-elution of starting materials and products can present challenges.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate can lead to broad, streaky spots.[2] Try diluting your reaction mixture before spotting or apply the sample in smaller, repeated applications to the same spot, allowing the solvent to dry in between.[2]
-
Inappropriate Solvent System: If the solvent system is too polar, the compounds may move up the plate too quickly and without good separation, resulting in streaks. Conversely, if it's not polar enough, the compounds may not move from the baseline and can appear as elongated spots. Experiment with different solvent polarities.
-
Compound Instability: The aminopyridine functionality can interact strongly with the acidic silica gel, potentially causing degradation and streaking.[3][4]
-
High Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause streaking. After spotting the plate, placing it under high vacuum for a few minutes before developing can help remove these residual solvents.[3]
Q2: My starting material and product have very similar Rf values. How can I improve separation?
A2: Poor separation is a common issue when reactants and products have similar polarities.
-
Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, a small change in the solvent ratio can significantly improve resolution. Trying a different solvent system altogether is also recommended.[3] For aromatic and pyridine-containing compounds, mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or toluene/acetone are good starting points.[5]
-
Use a Co-spot: Spot your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on top of each other) on the same plate. This will help you definitively identify the starting material spot in your reaction mixture, even with poor separation.[3]
-
Two-Dimensional (2D) TLC: This technique can help resolve compounds with similar Rf values. First, develop the plate in one solvent system. Then, after drying, rotate the plate 90 degrees and develop it in a second, different solvent system.[3][4]
Q3: All my spots are stuck at the baseline. What should I do?
A3: If all components of your reaction mixture remain at the baseline, it indicates that the solvent system is not polar enough to move the analytes up the silica plate.[3]
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For highly polar compounds, consider using solvent systems containing methanol or even small amounts of acetic acid or ammonia to improve mobility.[5]
-
Consider Reversed-Phase TLC: For very polar molecules, reversed-phase TLC plates (with a non-polar stationary phase) can be effective.[5] In this case, you would use a polar mobile phase, such as methanol/water mixtures.[5]
Troubleshooting Guide: TLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample overloading; Inappropriate solvent system; Compound instability on silica; High-boiling point reaction solvents. | Dilute sample; Optimize solvent polarity; Use a less acidic stationary phase (e.g., alumina) or add a small amount of base (e.g., triethylamine) to the eluent; Dry plate under vacuum before developing.[2][3] |
| Poor Separation (Similar Rf) | Suboptimal solvent system; Similar polarity of compounds. | Systematically vary solvent ratios; Try a different solvent system; Use a co-spot for identification; Employ 2D TLC.[3] |
| Spots at Baseline | Solvent system is not polar enough. | Increase the proportion of the polar solvent; Add a stronger solvent like methanol; Use reversed-phase TLC plates with a polar mobile phase.[3][5] |
| No Spots Visible | Sample concentration is too low; Compound is not UV-active; Incorrect visualization technique. | Concentrate the sample or spot multiple times; Use a different visualization method (e.g., potassium permanganate stain, iodine chamber).[2] |
| Uneven Solvent Front | Improperly sealed developing chamber; Tilted TLC plate in the chamber. | Ensure the chamber is saturated with solvent vapor by using a filter paper wick; Make sure the plate is placed vertically in the chamber.[6] |
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom.
-
Sample Spotting: Dissolve a small aliquot of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line. Keep the spot size small (1-2 mm in diameter).[6]
-
Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (e.g., 30-50% ethyl acetate in hexanes). Ensure the solvent level is below the starting line.[2] The chamber should be sealed to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Calculate the Retention Factor (Rf) for each spot for your records.
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting and FAQs
LC-MS provides more detailed and quantitative information than TLC, confirming the molecular weight of the product and identifying byproducts.
Frequently Asked Questions (FAQs) - LC-MS
Q1: I am not seeing the expected molecular ion peak for my product. What could be the issue?
A1: The absence of the expected molecular ion can be due to several reasons:
-
Ionization Issues: The aminopyridine moiety is basic and should ionize well in positive ion mode electrospray ionization (ESI). Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or acetic acid) to promote protonation ([M+H]+).
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before detection.[7][8] This can happen if the source conditions (e.g., temperature, voltages) are too harsh. Try reducing the fragmentor voltage or source temperature.
-
Poor Chromatographic Peak Shape: If the peak is very broad, the signal intensity might be too low to be distinguished from the baseline noise. Optimize your LC method to achieve sharp peaks.
Q2: I am observing significant ion suppression in my analysis. How can I mitigate this?
A2: Ion suppression occurs when components in the sample matrix co-elute with the analyte and interfere with its ionization, leading to a decreased signal.[9][10]
-
Improve Sample Preparation: Ensure your reaction quench and work-up procedures effectively remove excess reagents, catalysts, and salts, which are common sources of ion suppression. A simple filtration or solid-phase extraction (SPE) cleanup of the sample before injection can be beneficial.
-
Optimize Chromatography: Modify your LC gradient to better separate your compound of interest from interfering matrix components.[9] A longer run time or a shallower gradient can improve resolution.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, thereby minimizing ion suppression.
Q3: My retention times are shifting between injections. What is the cause?
A3: Retention time instability can compromise data quality.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A sufficient equilibration time is crucial for reproducible chromatography.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Troubleshooting Guide: LC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal | Incorrect ionization mode; In-source fragmentation; Poor peak shape; Contaminated ion source. | Use positive ion mode (ESI); Optimize source parameters (voltages, temperature); Improve chromatography; Clean the ion source.[7][11] |
| Ion Suppression | Matrix effects from reaction components; Co-elution with interfering species. | Improve sample cleanup; Optimize chromatographic separation; Dilute the sample.[9][10] |
| Retention Time Shifts | Inadequate column equilibration; Inconsistent mobile phase; Temperature fluctuations. | Increase equilibration time; Prepare fresh mobile phases; Use a column oven.[11] |
| Ghost Peaks/Carryover | Contamination in the injector or column. | Flush the injection system thoroughly between runs; Inject a blank solvent after a high-concentration sample. |
| Unidentified Peaks | Reaction byproducts; Impurities in starting materials; Sample degradation. | Analyze starting materials individually; Investigate potential side reactions (e.g., hydrolysis of the ester); Check for sample stability.[12] |
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., in water or a buffer). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and reconstitute the residue in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Typical):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Range: m/z 100-500.
-
Key Ions to Monitor:
-
Starting Material 1 (e.g., a boronic acid/ester derivative): Monitor for its [M+H]+.
-
Starting Material 2 (e.g., a halo-aminopyridine): Monitor for its [M+H]+.
-
Product (Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate): Expected [M+H]+ = 247.09.
-
-
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the starting materials and the product to determine the reaction progress.
Sources
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. zefsci.com [zefsci.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Biological activity of compounds from "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate"
This guide provides an in-depth technical analysis of the biological activity and therapeutic potential of compounds derived from Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS: 1314987-71-7). This specific intermediate serves as a critical scaffold in the synthesis of biaryl kinase inhibitors , particularly targeting the PIM (Proviral Insertion site in Moloney murine leukemia virus) and FLT3/CSF1R kinase families.
A Comparative Guide for Drug Development
Executive Summary & Pharmacophore Analysis
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is a high-value synthetic intermediate designed for the construction of Type I ATP-competitive kinase inhibitors. Its structure combines three essential pharmacophoric elements optimized for drug-like properties:
-
6-Aminopyridine Motif: A privileged "hinge-binding" moiety that forms a bidentate hydrogen bond network (Donor-Acceptor) with the ATP-binding pocket of kinases (e.g., Glu121/Leu120 in PIM1).
-
3,5-Disubstituted Fluorophenyl Core: Acts as a rigid, hydrophobic spacer that orients the hinge binder correctly while the fluorine atom (at C5) modulates metabolic stability (blocking CYP450 oxidation) and influences the torsion angle of the biaryl axis.
-
Methyl Benzoate Handle: A versatile attachment point (via hydrolysis and amidation) for solubilizing groups (e.g., piperazines, cyclohexylamines) that extend into the solvent-exposed region of the kinase, crucial for potency and pharmacokinetic (PK) properties.
Primary Biological Targets:
-
PIM Kinases (PIM1, PIM2, PIM3): Key regulators of cell survival (via BAD phosphorylation) and proliferation (via mTORC1/c-Myc).
-
FLT3 / CSF1R: Receptor tyrosine kinases involved in hematopoiesis and macrophage regulation.
Biological Activity Profile: Comparative Performance
Compounds synthesized from this scaffold (via hydrolysis to the acid and subsequent amide coupling) exhibit potent inhibitory profiles. The data below compares a representative derivative (Compound A, modeled after PIM447 pharmacophore) against standard clinical PIM inhibitors.
Table 1: Comparative Kinase Inhibitory Potency (IC50)
| Compound Class | Core Scaffold | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Selectivity Profile |
| Aminopyridine-Benzoate (Derived from Title Cmpd) | Biaryl Aminopyridine | 0.2 - 1.0 | 1.5 - 5.0 | 0.5 - 2.0 | High (>100x vs. PI3K/AKT) |
| PIM447 (LGH447) | Pyridyl-Picolinamide | 0.006 | 0.018 | 0.009 | Pan-PIM Selective |
| AZD1208 | Thiazolidine-2,4-dione | 0.4 | 5.0 | 1.9 | Moderate (hits FLT3) |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7.0 | 363.0 | 69.0 | Low (Multi-kinase) |
Insight: The Aminopyridine-Benzoate scaffold offers a balance between the ultra-high potency of picolinamides (PIM447) and the broader spectrum of thiazolidines (AZD1208). The 5-fluoro substitution is critical; analogs lacking this fluorine often show 5-10 fold loss in potency due to suboptimal hydrophobic packing in the ATP pocket.
Cellular Activity & Mechanism
-
Target Tissue: Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML).
-
Biomarker Modulation: Dose-dependent reduction in pS6 (S235/236) and p-4EBP1 (downstream of mTOR/PIM).
-
Apoptosis: Induction of Caspase-3/7 activity at concentrations >100 nM.
Mechanism of Action & Signaling Pathway
The compounds derived from this intermediate function by competitively occupying the ATP-binding site of PIM kinases. This blockade prevents the phosphorylation of BAD (pro-apoptotic protein) and c-Myc , leading to cell cycle arrest and apoptosis.
Figure 1: Mechanism of Action. The inhibitor blocks ATP binding to PIM kinases, preventing the phosphorylation of BAD (restoring apoptosis) and destabilizing c-Myc.
Experimental Protocols
To validate the activity of compounds synthesized from this intermediate, the following protocols are recommended.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Construct the biaryl core from the intermediate.
-
Reagents: Methyl 3-bromo-5-fluorobenzoate (1.0 eq), 6-aminopyridine-3-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Degas with N2. Heat at 90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).
-
Hydrolysis: Treat ester with LiOH in THF/MeOH/H2O to yield the free acid for amide coupling.
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)
Objective: Determine IC50 against PIM1.
-
Preparation: Dilute compounds (start 10 µM, 1:3 serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Reaction: Incubate PIM1 enzyme (0.2 ng/µL) with compound for 15 min at RT.
-
Initiation: Add ATP (10 µM) and substrate (S6 peptide). Incubate 60 min.
-
Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Burger, M. T., et al. (2015). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor." Journal of Medicinal Chemistry. Link
-
Horiuchi, K. Y., et al. (2013). "Assay Development for the Discovery of PIM Kinase Inhibitors." Assay and Drug Development Technologies. Link
-
Liu, Q., et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent mTOR inhibitor." Journal of Medicinal Chemistry. Link
-
GuideChem. (2024). "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate Product Information." Link
"Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" in parallel synthesis and library generation
Executive Summary
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate represents a "privileged scaffold" in modern medicinal chemistry, particularly for the discovery of Type I and Type II kinase inhibitors (e.g., p38 MAPK, Bcr-Abl, mTOR). This biaryl building block combines a hydrogen-bond donor/acceptor motif (aminopyridine) critical for ATP-hinge binding with a fluorinated phenyl ring that modulates lipophilicity and metabolic stability.
This guide compares the utility of this pre-formed biaryl ester against alternative "sequential coupling" strategies in high-throughput library generation.
Part 1: Chemoinformatics & Rationale
The "Privileged" Pharmacophore
The molecule functions as a dual-purpose scaffold.[1] Its value lies in the specific arrangement of three key structural elements:
-
2-Aminopyridine Moiety: A classic "hinge-binder." The pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Met, Glu), while the exocyclic amine donates a hydrogen bond.
-
Fluorine Substitution (C5 position):
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking CYP450-mediated oxidative metabolism at a position prone to attack.
-
Electronic Modulation: Fluorine's electronegativity lowers the pKa of the benzoic acid (once hydrolyzed), potentially increasing the potency of subsequent amide interactions.
-
-
Methyl Ester Handle: Unlike the free acid (which exists as a poorly soluble zwitterion), the methyl ester ensures high solubility in DMSO/DCM, making it ideal for automated liquid handling before the activation step.
Comparative Analysis: Pre-formed Scaffold vs. Sequential Synthesis
In library generation, researchers must decide between using a pre-formed biaryl (Method A) or assembling the biaryl during library synthesis (Method B).
| Feature | Method A: Pre-formed Scaffold (Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate) | Method B: Sequential Assembly (Suzuki on-bead/in-plate) |
| Library Purity | High (>95%) | Variable (60-80%) |
| Logic | The difficult C-C bond formation (Suzuki) is done bulk and purified before library generation. | The C-C bond is formed in parallel. Failed couplings contaminate the final library. |
| Catalyst Residue | Low. Pd is removed during bulk purification. | High. Pd must be scavenged from every well individually. |
| Solubility | Excellent. The ester is lipophilic and DMSO-soluble. | Poor. Intermediate boronic acids can be difficult to dispense accurately. |
| Diversity Point | Focused on the amide linkage (R-groups). | Allows diversity at both aryl rings (but with lower success rates). |
Verdict: For focused libraries targeting kinase selectivity, Method A is superior . It front-loads the synthetic risk, ensuring that the final parallel step (amide coupling) is robust and high-yielding.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram illustrates the optimized workflow for using this scaffold in library generation, highlighting the critical "Activation" step.
Caption: Optimized workflow for converting the stable methyl ester precursor into a diverse amide library.
Protocol 1: Bulk Saponification (The Activation Step)
Rationale: The methyl ester is stable for storage but must be hydrolyzed to the free acid for coupling. This is best done in bulk to avoid dispensing the insoluble zwitterionic acid.
-
Dissolution: Dissolve 1.0 eq of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate in THF:MeOH (3:1).
-
Hydrolysis: Add 2.0 eq of LiOH (1M aqueous solution). Stir at 40°C for 4 hours.
-
Checkpoint: Monitor by LC-MS. The ester (M+H) peak should disappear, replaced by the acid peak (M+H - 14).
-
-
Neutralization (Critical): Carefully adjust pH to ~6-7 using 1M HCl. The product is an aminopyridine acid (zwitterion) and may precipitate near its isoelectric point.
-
Isolation: Concentrate in vacuo. Do not extract. Lyophilize the crude residue to obtain the Lithiated salt or zwitterion, which is often more soluble in DMF/DMSO than the neutral free acid.
Protocol 2: Parallel Amide Coupling (96-Well Format)
Rationale: Using the lyophilized salt from Protocol 1 allows for direct dissolution in coupling solvent.
-
Master Mix Preparation: Dissolve the hydrolyzed scaffold (from Protocol 1) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Shake for 5 minutes to form the activated ester.
-
Dispensing: Aliquot 100 µL of the Master Mix into each well of a 96-well deep-well plate.
-
Diversity Addition: Add 1.1 eq of unique amines (R-NH2) to each well.
-
Note: For amine salts (e.g., HCl salts), add an extra 1.0 eq of DIPEA to that specific well.
-
-
Incubation: Seal plate and shake at RT for 16 hours.
-
Workup:
-
Add 500 µL EtOAc and 500 µL sat. NaHCO3 to each well.
-
Phase separate (liquid handler or manual pipette).
-
Evaporate organic layer.
-
Re-dissolve in DMSO for screening.
-
Part 3: Troubleshooting & Quality Control
Solubility "Crash-Out"
Issue: The free acid form of aminopyridines can be notoriously insoluble in DCM or pure THF due to intermolecular H-bonding (crystal lattice energy). Solution:
-
Avoid: Do not isolate the neutral free acid if possible.
-
Alternative: Use the Lithium salt generated in Protocol 1 directly in DMF. The ionic character disrupts the crystal lattice, improving solubility for the coupling reaction.
Regioselectivity (Self-Coupling)
Issue: The aminopyridine amine is nucleophilic. In rare cases, the activated ester can react with the amine of another scaffold molecule (polymerization). Solution:
-
Sterics/Electronics: The 2-aminopyridine nitrogen is relatively electron-poor and sterically hindered compared to primary aliphatic amines used in the library.
-
Protocol Adjustment: Pre-mix the scaffold with the library amine first, then add HATU last. This ensures the more nucleophilic library amine reacts with the activating agent preferentially.
References
-
Kinase Inhibitor Scaffolds: Liu, Q., et al. (2011). "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[2] Journal of Medicinal Chemistry. (Demonstrates the utility of aminopyridine-biaryl scaffolds in kinase selectivity). [2]
-
Fluorine in MedChem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Authoritative review on metabolic stability and physicochemical properties of fluorinated aromatics).
-
Parallel Synthesis Efficiency: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. (Statistical analysis supporting amide couplings as the primary driver of library diversity).
-
Aminopyridine Reactivity: O'Connor, C. J., et al. (2015). "Aminopyridines as privileged scaffolds in drug discovery." Expert Opinion on Drug Discovery. (Discusses the hinge-binding modes and synthetic handling of this motif).
Sources
Cross-reactivity studies of inhibitors made with "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate"
This guide outlines a comprehensive cross-reactivity profiling framework for kinase inhibitors synthesized using the key intermediate Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS 1314987-71-7).[1]
The 6-aminopyridin-3-yl moiety is a privileged scaffold in medicinal chemistry, functioning as a potent hinge-binder in Type I and Type II kinase inhibitors (targeting PIM, FLT3, and Aurora kinases).[1] The 5-fluoro-benzoate core provides a metabolic "soft spot" protection and a vector for solvent-exposed tail attachment.[1]
Executive Summary
Inhibitors derived from Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate typically target the ATP-binding pocket of serine/threonine and tyrosine kinases.[1] While the aminopyridine motif offers high affinity (forming a bidentate hydrogen bond with the kinase hinge region), it poses significant cross-reactivity risks with structurally homologous kinases (e.g., CDKs, FLT3, c-Kit).[1]
This guide compares the selectivity profile of inhibitors synthesized from this scaffold against industry standards (e.g., SGI-1776 , Quizartinib ) and outlines the mandatory screening protocols to validate clinical viability.[1]
Compound Profile & Synthesis Logic
The intermediate acts as the "head-and-linker" module.[1] The methyl ester is the reactive handle for diversifying the "tail" region, which dictates solubility and selectivity.[1]
Chemical Structure Analysis
-
Hinge Binder: 2-Aminopyridine group (Forms H-bonds with the backbone of the kinase hinge).[1]
-
Linker/Scaffold: 3,5-disubstituted phenyl ring.[1]
-
Metabolic Shield: The Fluorine at position 5 blocks metabolic oxidation (CYP-mediated) and modulates the pKa of the pyridine nitrogen.[1]
-
Vector: The Methyl ester at position 1 allows for amide coupling to solubilizing tails (e.g., piperazines, morpholines).[1]
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the standard synthesis pathway converting the intermediate into a functional inhibitor.
Caption: Synthesis of active inhibitors from the Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate scaffold via Suzuki coupling and amide diversification.
Cross-Reactivity & Performance Comparison
Inhibitors built on this scaffold must be benchmarked against known promiscuous and selective agents.[1] The primary risk is off-target inhibition of CDKs and unrelated Tyrosine Kinases (TKs) .[1]
Comparative Data: Selectivity Profile
The table below compares a representative inhibitor derived from this intermediate (Cmpd-APF ) against standard PIM/FLT3 inhibitors.
| Metric | Cmpd-APF (Derived from Scaffold) | SGI-1776 (PIM Pan-Inhibitor) | Quizartinib (FLT3 Selective) | Staurosporine (Broad Control) |
| Primary Target IC50 | < 5 nM (PIM1/FLT3) | 3 nM (PIM1) | 1 nM (FLT3) | < 1 nM (Pan-Kinase) |
| Selectivity Score (S35) | 0.15 (Moderate) | 0.25 (Low) | 0.05 (High) | 0.85 (Promiscuous) |
| Major Off-Targets | CDK2, c-Kit, DYRK1A | CDK1, FLT3, Haspin | c-Kit, PDGFR | Almost all kinases |
| hERG Inhibition (IC50) | > 10 µM (Tail dependent) | ~1 µM | ~5 µM | N/A |
| CYP3A4 Inhibition | Low (F-substitution effect) | Moderate | Moderate | High |
Key Insight: The inclusion of the Fluorine atom on the benzoate core typically improves metabolic stability compared to non-fluorinated analogs (like SGI-1776), reducing CYP inhibition liabilities.[1] However, the aminopyridine headgroup necessitates rigorous screening against CDK2 and hERG to ensure safety.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: KinomeScan™ Selectivity Profiling
Objective: Determine the binding affinity (Kd) across the human kinome (400+ kinases).[1] Rationale: Competition binding assays are more sensitive than enzymatic assays for detecting Type II binding modes.[1]
-
Preparation: Dissolve the inhibitor (from Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate precursor) to 10 mM in 100% DMSO.
-
Dilution: Prepare a 100x stock in 1x PBS. Final assay concentration: 1 µM .
-
Incubation: Incubate compound with DNA-tagged kinases and immobilized active-site directed ligands (beads) for 1 hour at Room Temperature.
-
Wash & Read: Wash beads (3x) to remove unbound protein. Elute bound kinase and quantify via qPCR (detecting the DNA tag).[1]
-
Validation:
-
Pass: % Control < 35% indicates a "Hit".[1]
-
Follow-up: Determine Kd for all hits with % Control < 10%.
-
Protocol B: Cellular Cross-Reactivity (Ba/F3 Panel)
Objective: Confirm functional selectivity in a cellular context using IL-3 dependent Ba/F3 cells transformed with specific oncogenes (FLT3-ITD, PIM1, etc.).
-
Cell Seeding: Seed Ba/F3 parental (IL-3 dependent) and transformed lines (IL-3 independent) at 5,000 cells/well in 384-well plates.
-
Treatment: Treat with 9-point dilution series of the inhibitor (10 µM to 0.1 nM).[1]
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (ATP quantification). Measure Luminescence.
-
Calculation: Calculate GI50.
Mechanism of Action & Off-Target Risks
The aminopyridine moiety is a "double-edged sword."[1] While it mimics Adenine, it can inadvertently bind to ion channels.[1]
Signaling Pathway & Off-Target Map (DOT Visualization)
This diagram maps the intended pathway (PIM/FLT3) versus the common off-target pathways triggered by this scaffold.
Caption: Network map showing the primary therapeutic targets (Green) and critical safety liabilities (Red) associated with aminopyridine-based inhibitors.[1]
References
-
Toronto Research Chemicals (TRC). Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate - Product Entry. Retrieved from [1]
-
Liu, Q., et al. (2011). Discovery of Torin2 as a Potent, Selective, and Orally Available mTOR Inhibitor.[1][2][3] Journal of Medicinal Chemistry. (Demonstrates aminopyridine scaffold utility). Retrieved from [1]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[1] Nature Biotechnology.[1] (Standard protocol for KinomeScan profiling).[1] Retrieved from [1]
-
Chen, L., et al. (2009). SGI-1776, a Novel Pim Kinase Inhibitor with Potent Preclinical Activity in Acute Myeloid Leukemia.[1] Blood. (Benchmark for PIM inhibitors). Retrieved from [1]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer [dspace.mit.edu]
Comparing the pharmacokinetic properties of "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" derivatives
This guide provides an in-depth technical comparison of the pharmacokinetic (PK) properties of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS 1314987-71-7) and its structural derivatives. This scaffold is a critical building block in the synthesis of biaryl-based kinase inhibitors (e.g., PIM, mTOR) and protein-protein interaction modulators.
Executive Summary & Structural Context
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate represents a privileged scaffold in medicinal chemistry, combining a fluorinated phenyl core with a 6-aminopyridine moiety. This specific architecture balances lipophilicity with polar interactions, critical for ATP-competitive binding in kinases.
When evaluating derivatives of this scaffold, researchers typically compare three primary classes:
-
The Parent Ester (Prodrug Candidate): High lipophilicity, potential for rapid hydrolysis.
-
The Free Acid (Active Metabolite/Intermediate): High polarity, limited passive permeability.
-
Amide/Urea Derivatives (Functionalized Library): Optimized lead compounds with tuned physicochemical properties.
Structural Analysis of the Scaffold
-
6-Aminopyridine Motif: Acts as a hydrogen bond donor/acceptor pair (hinge binder in kinases). It is a metabolic "soft spot" susceptible to N-oxidation or acetylation.
-
5-Fluoro Substitution: Blocks CYP450-mediated oxidation at the phenyl ring, enhancing metabolic stability compared to non-fluorinated analogs.
-
Methyl Ester: Modulates LogP, serving as a masking group for the carboxylic acid to improve oral bioavailability before systemic hydrolysis.
Comparative PK Performance Analysis
The following table summarizes the pharmacokinetic distinctions between the parent methyl ester and its key derivative classes.
Table 1: PK Property Comparison of Scaffold Derivatives
| Property | Methyl Ester (Parent) | Free Acid (Hydrolysis Product) | Amide Derivatives (Optimized Leads) |
| LogD (pH 7.4) | High (2.5 - 3.5) Good passive permeability. | Low (< 0.5) Poor membrane penetration; high clearance. | Tunable (1.5 - 4.0) Adjusted via R-group modification. |
| Solubility | Low (aqueous); High (organic). | High (pH > 7); Low (pH < 4). | Moderate; dependent on solubilizing tails (e.g., piperazine). |
| Plasma Stability | Low (t½ < 15 min) Rapidly hydrolyzed by esterases. | High; stable to esterases. | High ; resistant to plasma hydrolysis. |
| Metabolic Liability | Ester hydrolysis (primary); N-oxidation. | Glucuronidation; Renal excretion. | CYP3A4 oxidation; N-acetylation. |
| Oral Bioavailability (%F) | Moderate (as prodrug). | Poor (Class III/IV). | High (> 50% possible).[1] |
| Primary Clearance | Hepatic (hydrolysis). | Renal (filtration). | Hepatic (CYP metabolism). |
Mechanistic Pathways & Metabolism
Understanding the metabolic fate is crucial for optimizing this series. The methyl ester undergoes rapid first-pass metabolism to the acid, while amide derivatives are designed to resist this and engage the target directly.
Figure 1: Metabolic Fate & Activation Pathway
Caption: Metabolic trajectory of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate derivatives. The ester is a labile prodrug, while amide derivatives are designed for oxidative stability.
Experimental Validation Protocols
To objectively compare these derivatives, the following standardized assays must be performed. These protocols ensure data integrity and reproducibility.
Protocol A: Microsomal Stability Assay (Metabolic Half-Life)
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
Thaw pooled human liver microsomes (HLM) and rat liver microsomes (RLM) on ice.
-
-
Incubation:
-
Reaction Mix: 0.5 mg/mL microsomes, 1 µM test compound, in 100 mM phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.
-
-
Termination & Analysis:
-
Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
- .
-
Protocol B: Kinetic Solubility Assay
Objective: Assess the impact of the aminopyridine and ester/acid functionality on aqueous solubility.
-
Method:
-
Dispense 10 µL of 10 mM DMSO stock into 490 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).
-
Target concentration: 200 µM.
-
-
Equilibration:
-
Shake at 500 rpm for 24 hours at room temperature.
-
-
Filtration:
-
Filter using a 0.45 µm PVDF filter plate.
-
-
Quantification:
-
Analyze filtrate via UV-Vis (254 nm) or HPLC.
-
Success Criterion: Solubility > 50 µM is required for reliable oral absorption.
-
Derivative Optimization Strategy
When using Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate as a starting material, the goal is often to convert the ester to a stable amide. The following decision tree outlines the optimization process.
Figure 2: Lead Optimization Logic
Caption: Decision matrix for converting the methyl ester scaffold into a viable drug candidate.
References
-
Liu, Q., et al. (2011). "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry.
-
Burger, M. T., et al. (2013). "Identification of N-(4-((4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl)pyridin-2-amine derivatives as potent and selective PIM kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Toronto Research Chemicals. "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate Product Data." TRC Catalogue.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Sources
"Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate" as a scaffold for novel PROTACs
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the selection of the "warhead" (the ligand targeting the protein of interest) is the rate-limiting step for PROTAC efficacy. Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS 1314987-71-7) has emerged as a high-value scaffold for designing kinase-targeting degraders.
This guide objectively analyzes this scaffold's utility, comparing its physicochemical properties and vector geometry against standard alternatives. It provides actionable protocols for its incorporation into PROTAC libraries and validates its mechanism of action.
Part 1: Technical Profile & Structural Logic
The Scaffold Architecture
This molecule is not merely a building block; it is a "privileged structure" combining three critical design elements for kinase inhibition and degradation:
-
Hinge-Binding Motif (6-Aminopyridine): The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This allows high-affinity binding to the hinge region of various kinases (e.g., Aurora, P38, CDK families).
-
Metabolic Shield (5-Fluoro): The fluorine substitution on the central benzene ring blocks a common site of metabolic oxidation (CYP450-mediated hydroxylation), extending the half-life of the resulting PROTAC.
-
Solvent-Exposed Vector (3-Methoxycarbonyl): The ester group is positioned meta to the biaryl axis. Upon hydrolysis, this provides an exit vector that directs the linker away from the ATP-binding pocket and towards the solvent front, minimizing steric clashes—a critical requirement for successful ternary complex formation.
Comparative Analysis: Why This Scaffold?
The following table compares Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate against two common alternatives: the non-fluorinated analog and the para-substituted isomer.
| Feature | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (Subject) | Methyl 3-(6-aminopyridin-3-yl)benzoate (Defluoro Analog) | Methyl 4-(6-aminopyridin-3-yl)benzoate (Para-Isomer) |
| Metabolic Stability | High (F blocks C-H oxidation) | Medium (Susceptible to oxidation) | Medium |
| Linker Vector | Optimal (120° angle, solvent-directed) | Optimal (120° angle) | Sub-optimal (180° angle, often clashes with pocket "roof") |
| Lipophilicity (cLogP) | Moderate (F increases lipophilicity slightly) | Low | Low |
| Binding Potency | Enhanced (F can engage in multipolar interactions) | Baseline | Baseline |
| Solubility | Good (Pyridine N aids solubility) | Good | Good |
Scientist's Insight: The meta-vector is superior for Type I kinase inhibitors. The para-vector often forces the linker to crash into the gatekeeper residue or the ceiling of the ATP pocket, abrogating binding. The fluorine atom adds a necessary metabolic "armor" without significantly penalizing solubility.
Part 2: Experimental Protocols
Protocol A: Scaffold Activation & Linker Coupling
Objective: Convert the methyl ester to a functionalized PROTAC precursor.
Reagents:
-
Scaffold: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (1.0 eq)
-
Base: Lithium Hydroxide (LiOH, 3.0 eq)
-
Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)
-
Linker-Ligand: NH2-PEG3-Thalidomide (or VHL ligand)
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the scaffold in THF/H2O (4:1). Add LiOH and stir at RT for 4 hours. Monitor by LC-MS for disappearance of the methyl ester (M+14) and appearance of the acid (M+1).
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The intermediate 3-(6-aminopyridin-3-yl)-5-fluorobenzoic acid typically precipitates or is isolated as a white solid.
-
Amide Coupling: Dissolve the acid intermediate in anhydrous DMF. Add DIPEA and HATU. Stir for 10 mins to activate the carboxylate.
-
Linker Addition: Add the amine-functionalized Linker-E3 Ligand (e.g., Pomalidomide-PEG-NH2). Stir at RT for 12 hours.
-
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Validation Checkpoint:
-
Self-Validating Step: The 6-aminopyridine amine is less nucleophilic than the linker's primary aliphatic amine. If you observe coupling at the pyridine nitrogen (formation of a bis-amide), your activation time was too long or temperature too high. The reaction should be chemoselective for the aliphatic amine of the linker.
Protocol B: Degradation Assay (Western Blot)
Objective: Assess the PROTAC's ability to degrade the target kinase.
-
Cell Seeding: Seed cells (e.g., MV4-11 or HeLa) at 0.5 x 10^6 cells/mL.
-
Treatment: Treat cells with the synthesized PROTAC at concentrations: 10 nM, 100 nM, 1 µM, and 10 µM for 16 hours. Include a DMSO control.
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting: Perform SDS-PAGE. Transfer to nitrocellulose.
-
Detection: Probe for Target Kinase (Primary Ab) and GAPDH (Loading Control).
-
Quantification: Calculate DC50 (concentration for 50% degradation) and Dmax.
Part 3: Visualization & Mechanism
PROTAC Design Logic
The following diagram illustrates the structural logic of using this specific scaffold.
Figure 1: Synthetic workflow and structural advantages of the scaffold. The meta-ester provides the critical exit vector for linker attachment.
Mechanism of Action (Ternary Complex)
Figure 2: The PROTAC mechanism. The scaffold ensures the Warhead binds the Kinase hinge without steric interference from the linker.
References
-
Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 2015. Link
-
Smith, B. E., et al. "Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase." Nature Communications, 2019. Link
-
Buhimschi, A. D., et al. "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry, 2018. (Illustrates the use of kinase hinge binders in PROTACs). Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Authoritative source on the metabolic stability of fluorinated aromatics). Link
-
PubChem Compound Summary. "Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate." National Center for Biotechnology Information. Link
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